Cas no 5415-23-6 (2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1))
2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) Chemical and Physical Properties
Names and Identifiers
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- 2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1)
- 2,6-Dibromoindophenol Sodium Salt
- 2,6-DIBROMOPHENOLINDOPHENOL SODIUM SALT
- 2,6-Dibromophenolindophenol Na salt
- dibromophenolindophenolsodiumsalt
- PHENOLINDO-2,6-DIBROMOPHENOL SODIUM SALT
- SODIUM 2,6-DIBROMOBENZENONE-INDO-PHENOL
- FT-0732263
- 5415-23-6
- Indophenol, 2,6-dibromo-, monosodium salt
- NSC 11216
- sodium 4-(3,5-dibromo-4-oxocyclohexa-2,5-dienylideneamino)phenolate
- Sodium 4-((3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate
- 2,6-DIBROMOPHENOLINDOPHENOLSODIUMSALT
- 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt
- D0190
- 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-((4-hydroxyphenyl)imino)-, sodium salt (1:1)
- 2,6-Dibromo-4-((p-hydroxyphenyl)imino)cyclohexa-2,5-dien-1-one, sodium salt
- Sodium4-((3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate
- sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
- DTXSID6063852
- EINECS 226-506-3
- 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-((4-hydroxyphenyl)imino)-, sodium salt
- XFFDCGLVVOTKOS-UHFFFAOYSA-M
- SODIUM 4-[(3,5-DIBROMO-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO]BENZENOLATE
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- MDL: MFCD00058958
- Inchi: 1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1
- InChI Key: XFFDCGLVVOTKOS-UHFFFAOYSA-M
- SMILES: BrC1C(C(=C/C(/C=1)=N/C1C=CC(=CC=1)[O-])Br)=O.[Na+]
Computed Properties
- Exact Mass: 376.86600
- Monoisotopic Mass: 376.866
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 400
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 52.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.8400
- Boiling Point: 404.5°Cat760mmHg
- Flash Point: 198.4°C
- PSA: 52.49000
- LogP: 4.04320
- Solubility: Not determined
2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D116565-250mg |
2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) |
5415-23-6 | AR | 250mg |
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| Chemenu | CM203807-5g |
sodium 4-((3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023920-250mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-SU123-50mg |
2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585451-5g |
2,6-Dibromophenolindophenol sodium salt |
5415-23-6 | 98% | 5g |
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| Crysdot LLC | CD12063186-5g |
Sodium 4-((3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate |
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2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) Suppliers
2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Additional information on 2,5-Cyclohexadien-1-one,2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1)
Compound CAS No. 5415-23-6: 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, Sodium Salt (1:1)
Introduction to the Compound
The compound with CAS No. 5415-23-6, commonly referred to as 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, Sodium Salt (1:1), is a highly specialized organic compound with unique structural and functional properties. This compound is of significant interest in various fields of chemistry and materials science due to its complex molecular architecture and potential applications in advanced chemical systems. The cyclohexadienone framework serves as the core structure, while the dibromo substituents and the (4-hydroxyphenyl)imino group introduce intriguing electronic and steric effects that can be exploited for diverse purposes.
Structural Features and Synthesis
The molecular structure of this compound is characterized by a cyclohexadienone ring, which is a six-membered ring containing two double bonds and a ketone group. The presence of two bromine atoms at the 2 and 6 positions of the ring introduces significant electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Additionally, the (4-hydroxyphenyl)imino group attached at position 4 of the cyclohexadienone ring adds complexity to the structure by introducing aromaticity and potential hydrogen bonding capabilities.
The synthesis of this compound involves a series of carefully designed reactions that combine bromination, imine formation, and sodium salt preparation. Recent advancements in synthetic chemistry have enabled researchers to optimize these steps, ensuring higher yields and better control over the product's purity. The use of modern catalytic systems has also been reported in some studies to facilitate key transformations in the synthesis pathway.
Chemical Properties and Reactivity
This compound exhibits unique chemical properties that make it suitable for various applications. The dibromo substitution pattern on the cyclohexadienone ring imparts high reactivity towards nucleophilic substitution reactions. Moreover, the (4-hydroxyphenyl)imino group can participate in hydrogen bonding interactions, which can influence the solubility and stability of the compound under different conditions.
Recent studies have explored the reactivity of this compound under various reaction conditions. For instance, researchers have investigated its behavior in Diels-Alder reactions due to its conjugated diene system. The results indicate that this compound can act as an efficient diene partner under thermal or photochemical conditions, leading to highly substituted bicyclic products with potential applications in drug design.
Applications in Materials Science
The unique combination of structural features in this compound makes it an attractive candidate for applications in materials science. The presence of both aromatic and conjugated systems within its structure allows for potential use as a building block in constructing advanced materials such as organic semiconductors or stimuli-responsive polymers.
Pioneering research has demonstrated that this compound can serve as a precursor for synthesizing novel π-conjugated materials with tailored electronic properties. By incorporating this compound into polymer backbones or cross-linked networks, scientists have achieved materials with enhanced charge transport capabilities and mechanical stability.
Furthermore, its ability to form hydrogen bonds through the hydroxyl group suggests potential applications in supramolecular chemistry. Self-assembled structures based on this compound have been reported to exhibit interesting morphological features that could be exploited for sensing or catalytic applications.
Environmental Considerations and Safety
As with any chemical compound, understanding its environmental impact is crucial for responsible use. Studies on the degradation pathways of this compound under various environmental conditions are ongoing. Initial findings suggest that it undergoes slow degradation under aerobic conditions due to its stable aromatic framework.
Safety protocols for handling this compound are well-established within research laboratories. Its moderate toxicity profile necessitates standard precautions during synthesis and experimentation.
Conclusion
The compound with CAS No. 5415-23-6 represents a fascinating example of how complex molecular architectures can be designed to meet specific functional requirements. Its unique combination of structural features makes it a valuable tool in modern chemistry research and materials development.
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